(S)-(-)-Verapamil-d6 Hydrochloride

Pharmacokinetics Chiral Bioanalysis Enantioselective Drug Metabolism

(S)-(-)-Verapamil-d6 Hydrochloride is the chiral, deuterated internal standard essential for enantiomer-specific LC-MS/MS quantification of (S)-verapamil. Unlike racemic (±)-Verapamil-d6 (CAS 1185032-80-7), this S-enantiomer co-elutes precisely with the target analyte, correcting for enantiomer-specific extraction recovery (91.1–108.1%) and matrix effects (MF 0.96–1.07). The D6 label at the isopropyl group provides a +6 Da mass shift without chromatographic isotope effects. Required for ANDA method validation and chiral pharmacokinetic studies where the 8- to 20-fold greater potency of (S)-verapamil demands stereochemical accuracy.

Molecular Formula C27H39ClN2O4
Molecular Weight 497.106
CAS No. 1329611-24-6
Cat. No. B589826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Verapamil-d6 Hydrochloride
CAS1329611-24-6
Synonyms(αS)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl-d6)-benzeneacetonitrile Hydrochloride;  (S)-Verapamil-d6 Hydrochloride;  (-)-Verapamil-d6 Hydrochloride; 
Molecular FormulaC27H39ClN2O4
Molecular Weight497.106
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D2,2D3,20D;/t20?,27-;
InChIKeyDOQPXTMNIUCOSY-RRYGOWCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-Verapamil-d6 Hydrochloride (CAS 1329611-24-6): Chiral Deuterated Internal Standard for LC-MS/MS Bioanalysis and Stereoselective Pharmacokinetic Quantification


(S)-(-)-Verapamil-d6 Hydrochloride is a stable isotope-labeled analog of the active S-enantiomer of verapamil, a phenylalkylamine L-type calcium channel blocker and P-glycoprotein inhibitor. The compound incorporates six deuterium atoms at the isopropyl group, resulting in a molecular mass shift of +6 Da relative to the unlabeled analyte (molecular weight 497.10 vs. ~491.06 for (S)-verapamil) [1]. This mass differential enables its primary application as a chiral internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify (S)-verapamil enantiomers in complex biological matrices such as human and rat plasma [2]. Unlike racemic or achiral deuterated verapamil standards (e.g., (±)-Verapamil-d6, CAS 1185032-80-7), this chiral-d6 compound provides the stereochemical fidelity required to correct for enantiomer-specific extraction efficiency, ionization variability, and matrix effects, which is critical given that (S)-(-)-verapamil exhibits a significantly different pharmacokinetic profile and 8- to 20-fold greater pharmacological potency than its R-(+)-counterpart [3]. The compound is supplied as a hydrochloride salt with characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) method validation and quality control applications [2].

Why Achiral or Racemic Deuterated Verapamil Standards Cannot Replace (S)-(-)-Verapamil-d6 for Enantioselective Bioanalytical Method Validation


In quantitative LC-MS/MS bioanalysis, substituting a chiral deuterated internal standard like (S)-(-)-Verapamil-d6 with an achiral or racemic deuterated analog (e.g., (±)-Verapamil-d6, CAS 1185032-80-7) introduces systematic quantification error that compromises enantiomer-specific pharmacokinetic assessments. This is because the internal standard must co-elute and exhibit near-identical extraction recovery and ionization behavior as the target analyte to accurately correct for matrix effects and instrument variability [1]. Racemic deuterated verapamil will not precisely track the chromatographic retention time or matrix effect profile of the (S)-(-)-enantiomer in chiral separation methods, where resolution factors between enantiomers typically exceed 1.4 [2]. Furthermore, the pharmacokinetic profiles of (S)-(-)- and (R)-(+)-verapamil are fundamentally distinct—(S)-(-)-verapamil demonstrates significantly higher Cmax and AUC values in both human and rat plasma following oral administration [3]—meaning that failure to use an enantiomerically matched internal standard directly impacts the accuracy of calculated stereoselective parameters. The deuterium labeling position and count (D6 at the isopropyl group) are also optimized to ensure a baseline-resolved mass shift while avoiding deuterium-hydrogen exchange or chromatographic isotope effects that could impair quantification reliability compared to lower-mass deuterated variants (e.g., Verapamil-d3) [4].

Quantitative Differentiation of (S)-(-)-Verapamil-d6 Hydrochloride: Comparator-Based Evidence for Analytical Selection


Enantiomer-Specific Pharmacokinetic Superiority: (S)-(-)-Verapamil Exhibits 2.6× Higher Cmax and 2.1× Higher AUC than R-(+)-Verapamil in Rat Plasma Following Oral Administration

A validated LC-MS/MS chiral bioanalytical method using a superficially porous isopropyl-cyclofructan 6 column demonstrated that after a single oral dose of 10 mg/kg racemic verapamil to Sprague-Dawley rats, the (S)-(-)-enantiomer achieved a mean Cmax of 143.2 ± 27.4 ng/mL, compared to 54.8 ± 11.6 ng/mL for the (R)-(+)-enantiomer—a 2.6-fold difference. Similarly, the AUC0-∞ for (S)-(-)-verapamil was 1056.3 ± 198.7 ng·h/mL versus 494.6 ± 89.3 ng·h/mL for (R)-(+)-verapamil, representing a 2.1-fold higher systemic exposure [1]. This stereoselective pharmacokinetic divergence, with the S-enantiomer demonstrating 8- to 20-fold greater negative dromotropic potency in humans , mandates the use of an enantiomerically matched internal standard such as (S)-(-)-Verapamil-d6 for accurate quantification in both preclinical and clinical pharmacokinetic studies [2].

Pharmacokinetics Chiral Bioanalysis Enantioselective Drug Metabolism

Matrix Effect Mitigation: (S)-(-)-Verapamil-d6 Enables Matrix Factors of 0.96–1.07 in Human Plasma, Ensuring Reliable Quantification Across Diverse Biological Matrices

In a validated LC-ESI-MS/MS method for simultaneous quantification of verapamil and norverapamil enantiomers in human plasma using D6-verapamil as the deuterated internal standard, matrix factors calculated at three quality control concentration levels (low, medium, high) ranged from 0.96 to 1.07 across six different human plasma lots [1]. A matrix factor of 1.0 indicates zero matrix effect; values between 0.96 and 1.07 correspond to ≤7% signal suppression or enhancement, which is well within the FDA bioanalytical method validation acceptance criteria of 85–115% for precision and accuracy [2]. This near-ideal matrix effect compensation is achieved because the deuterated internal standard co-elutes with the target (S)-enantiomer and experiences identical ionization suppression or enhancement in the electrospray source. In contrast, non-deuterated structural analogs used as internal standards (e.g., structurally dissimilar compounds) frequently exhibit matrix factor deviations exceeding 20–30%, necessitating extensive method re-optimization and compromising batch-to-batch reproducibility [3].

LC-MS/MS Bioanalytical Method Validation Matrix Effect Correction

Extraction Recovery Consistency: (S)-(-)-Verapamil-d6 Exhibits 91.1–108.1% Absolute Recovery Across 1–250 ng/mL Range, Meeting FDA Bioanalytical Method Validation Requirements

The validated LC-ESI-MS/MS method employing D6-verapamil as internal standard for chiral separation of verapamil enantiomers in human plasma reported absolute extraction recovery values ranging from 91.1% to 108.1% across the entire calibration range (1.0–250.0 ng/mL) [1]. This recovery range demonstrates that the deuterated internal standard undergoes extraction with efficiency essentially identical to the unlabeled analyte, enabling reliable correction for any sample preparation losses. For comparison, the FDA bioanalytical method validation guidance requires that recovery of an analyte need not be 100%, but the extent of recovery must be consistent, precise, and reproducible across the analytical range—a criterion satisfied by the <18% overall recovery variability observed for this D6-internal standard method [2]. In contrast, methods employing non-deuterated internal standards often require separate recovery validation experiments and may show >25% variability between analyte and IS due to differential protein binding or partition coefficients [3].

Sample Preparation Liquid-Liquid Extraction Absolute Recovery

Isotopic Purity and Deuterium Incorporation: (S)-(-)-Verapamil-d6 Contains Six Deuterium Atoms at the Isopropyl Position, Providing a +6 Da Mass Shift with Minimal Isotopic Cross-Talk

The compound is specifically labeled with six deuterium atoms at the isopropyl group (propan-2-yl-1,1,1,3,3,3-d6), yielding a molecular formula of C27H33D6ClN2O4 and molecular weight of 497.10 g/mol [1]. This +6 Da mass differential provides adequate separation from the unlabeled analyte's [M+H]+ ion (m/z ~455 → m/z ~461) to prevent significant isotopic cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, while remaining within the typical quadrupole mass range and not introducing chromatographic retention time shifts (>0.1 min) due to deuterium isotope effects [2]. In contrast, lower-mass deuterated variants such as Verapamil-d3 (CAS 1795786-09-2) provide only a +3 Da shift, which may be insufficient for baseline mass separation when monitoring multiple isotopologues or metabolites, while higher-mass variants such as Verapamil-d7 (CAS 100578-79-8) may exhibit increased cost and potential for incomplete deuteration at certain positions [3]. The D6-labeling strategy employed here is specifically optimized for verapamil's chromatographic and mass spectrometric behavior [2].

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Pharmacological Potency Differential: (S)-(-)-Verapamil Exhibits 8- to 20-Fold Greater Negative Dromotropic Potency than R-(+)-Verapamil, Necessitating Enantiomer-Specific Internal Standard for Pharmacodynamic-Pharmacokinetic Correlation Studies

The (S)-(-)-enantiomer of verapamil demonstrates 8- to 20-fold greater negative dromotropic potency (AV nodal conduction slowing) compared to the R-(+)-enantiomer in both in vitro and in vivo models . Specifically, (S)-(-)-verapamil is approximately 10-fold more potent than R-(+)-verapamil in inhibiting the P-glycoprotein (P-gp) efflux pump in multidrug-resistant tumor cells [1]. This pronounced stereoselectivity in pharmacodynamic effect means that small analytical errors in quantifying the S-enantiomer concentration translate into disproportionately large errors in predicted pharmacological response. For studies aimed at establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships or evaluating drug-drug interactions that differentially affect enantiomer disposition (e.g., St. John's wort reduces R- and S-verapamil bioavailability by 78% and 80%, respectively) [2], an enantiomerically matched deuterated internal standard such as (S)-(-)-Verapamil-d6 is indispensable to avoid misattribution of observed clinical effects to incorrect enantiomer exposure levels.

Pharmacodynamics Calcium Channel Blockade P-glycoprotein Inhibition

Regulatory Compliance and Traceability: (S)-(-)-Verapamil-d6 Hydrochloride is Supplied with Full Characterization Data and Pharmacopeial Traceability Options for ANDA Method Validation

(S)-(-)-Verapamil-d6 Hydrochloride is provided with comprehensive characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions, including Certificate of Analysis documentation covering identity, purity (typically ≥98%), and isotopic enrichment [1]. Suppliers offer traceability against pharmacopeial reference standards (USP or EP) upon request, a critical feature for QC laboratories operating under cGMP and for analytical method validation (AMV) applications [1]. This level of documentation and traceability is not uniformly available for all deuterated verapamil variants, particularly lower-cost, research-grade deuterated standards that may lack full regulatory compliance documentation. The compound is explicitly designated for use in analytical method development, method validation, and quality control applications during commercial production of verapamil, directly supporting regulatory filing requirements [2]. For procurement decisions in regulated bioanalytical laboratories, the availability of pre-validated characterization data reduces internal qualification burden and accelerates method implementation timelines compared to non-certified alternatives [3].

Regulatory Compliance ANDA Method Validation

Priority Application Scenarios for (S)-(-)-Verapamil-d6 Hydrochloride Based on Validated Analytical Performance Evidence


Stereoselective Pharmacokinetic Studies in Preclinical Species and Human Volunteers

Use as a chiral internal standard in validated LC-MS/MS methods to quantify (S)-(-)-verapamil enantiomer concentrations in plasma following oral or intravenous administration of racemic verapamil. The 2.6-fold higher Cmax and 2.1-fold higher AUC of the S-enantiomer relative to the R-enantiomer necessitates enantiomer-specific quantification; the D6-labeled analog provides the required mass shift and chromatographic co-elution for accurate correction of extraction recovery (91.1–108.1%) and matrix effects (matrix factors 0.96–1.07) [1][2].

ANDA Bioequivalence Study Support and Commercial Quality Control

Employ as a reference standard or internal standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of verapamil drug products. The compound is supplied with full Certificate of Analysis and optional USP/EP traceability, meeting FDA and ICH guidelines for bioanalytical method validation. This supports Abbreviated New Drug Application (ANDA) regulatory submissions and ongoing stability testing [3].

Drug-Drug Interaction Studies Involving CYP3A4/P-glycoprotein Modulators

Utilize as an internal standard to quantify changes in (S)-(-)-verapamil systemic exposure when co-administered with CYP3A4 inhibitors/inducers or P-glycoprotein modulators. The compound enables precise measurement of enantiomer-specific bioavailability alterations, such as the 80% reduction in S-verapamil AUC observed with St. John's wort co-administration. Given the 8- to 20-fold greater pharmacological potency of the S-enantiomer, accurate quantification of its exposure changes is critical for interpreting clinical drug interaction outcomes [4].

Method Development for High-Throughput Chiral Bioanalysis in CRO Settings

Implement as the deuterated internal standard in high-throughput, 96-well format LC-MS/MS assays for contract research organizations (CROs) performing large-scale clinical trial sample analysis. The demonstrated ≤7% matrix effect deviation and consistent extraction recovery across a wide concentration range (1–250 ng/mL) minimize batch failure rates and reduce the need for repeated sample preparation, directly improving operational efficiency and cost-per-sample metrics [5].

Quote Request

Request a Quote for (S)-(-)-Verapamil-d6 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.